molecular formula C12H6ClNO3 B13718278 3-Chloro-2-nitrodibenzo[b,d]furan

3-Chloro-2-nitrodibenzo[b,d]furan

Cat. No.: B13718278
M. Wt: 247.63 g/mol
InChI Key: CSOGGDCOJGMXOV-UHFFFAOYSA-N
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Description

3-Chloro-2-nitrodibenzo[b,d]furan is a polycyclic aromatic heterocycle composed of two benzene rings fused to a central furan ring, with a chlorine atom at position 3 and a nitro group (-NO₂) at position 2. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The nitro group acts as a strong electron-withdrawing substituent, polarizing the aromatic system and enhancing reactivity in electrophilic or nucleophilic reactions .

Properties

Molecular Formula

C12H6ClNO3

Molecular Weight

247.63 g/mol

IUPAC Name

3-chloro-2-nitrodibenzofuran

InChI

InChI=1S/C12H6ClNO3/c13-9-6-12-8(5-10(9)14(15)16)7-3-1-2-4-11(7)17-12/h1-6H

InChI Key

CSOGGDCOJGMXOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-nitrodibenzo[b,d]furan can be achieved through several methods. One common approach involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones in the presence of BF3·Et2O. This metal-free one-flask approach integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl to yield the desired product in moderate to good yields .

Industrial Production Methods

Industrial production methods for 3-Chloro-2-nitrodibenzo[b,d]furan are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-nitrodibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or other metal hydrides.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Reduction Reactions: The major product is 3-chloro-2-aminodibenzo[b,d]furan.

Scientific Research Applications

3-Chloro-2-nitrodibenzo[b,d]furan has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties.

    Industry: It is used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-nitrodibenzo[b,d]furan depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity and Bioactivity

Compound Name Core Structure Substituents Key Properties
3-Chloro-2-nitrodibenzo[b,d]furan Dibenzo[b,d]furan Cl (C3), NO₂ (C2) High electrophilicity, moderate lipophilicity, potential DNA intercalation
3-Bromo-7-phenyldibenzo[b,d]furan Dibenzo[b,d]furan Br (C3), Ph (C7) Increased steric hindrance, reduced metabolic stability
2-Nitrobenzotrifluoride Benzene NO₂ (C2), CF₃ (C3) Enhanced electrophilicity due to CF₃; lacks fused heterocyclic system

Physicochemical Properties

  • Lipophilicity (LogP): The chlorine atom increases LogP compared to non-halogenated analogs, enhancing blood-brain barrier penetration. For instance, 3-Chloro-2-fluoro-6-formylbenzoic acid (LogP ~2.1) is less lipophilic than the target compound due to its polar carboxylic acid group .
  • Thermal Stability: Nitro groups generally reduce thermal stability. However, the fused dibenzofuran core may mitigate this effect compared to monocyclic nitroarenes .

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